tert-Butyl 1-allylhydrazinecarboxylate

Sigmatropic rearrangement Regioselectivity Hydrazone chemistry

tert-Butyl 1-allylhydrazinecarboxylate (CAS 21075-86-5), also known as 1-Boc-1-allylhydrazine, is a hydrazine derivative featuring both a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent on the same nitrogen atom. With a molecular formula C₈H₁₆N₂O₂ (MW 172.22) and predicted boiling point of 225.8±33.0 °C , this compound functions as a dual-functional synthetic intermediate wherein the Boc group enables orthogonal protection strategies while the allyl moiety provides a handle for further transformations including sigmatropic rearrangements and cross-coupling reactions.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 21075-86-5
Cat. No. B153078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-allylhydrazinecarboxylate
CAS21075-86-5
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC=C)N
InChIInChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3
InChIKeyZTWGIZOCAXOUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1-allylhydrazinecarboxylate (CAS 21075-86-5) – Baseline Procurement Profile for a Boc-Protected Allylhydrazine Building Block


tert-Butyl 1-allylhydrazinecarboxylate (CAS 21075-86-5), also known as 1-Boc-1-allylhydrazine, is a hydrazine derivative featuring both a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent on the same nitrogen atom . With a molecular formula C₈H₁₆N₂O₂ (MW 172.22) and predicted boiling point of 225.8±33.0 °C , this compound functions as a dual-functional synthetic intermediate wherein the Boc group enables orthogonal protection strategies while the allyl moiety provides a handle for further transformations including sigmatropic rearrangements and cross-coupling reactions [1]. Its structural isomer, tert-butyl 2-allylhydrazinecarboxylate (CAS 192725-90-9), bears the allyl group on the distal nitrogen, creating distinct reactivity profiles that make generic substitution scientifically invalid [1].

Why tert-Butyl 1-allylhydrazinecarboxylate Cannot Be Replaced by Generic Hydrazine Analogs in Regioselective Synthesis


The position of the allyl substituent on the hydrazine scaffold dictates the regiochemical outcome of subsequent reactions. In N-Boc-N-allylhydrazine derivatives, the allyl group attached to the Boc-bearing nitrogen enables traceless [3,3]-sigmatropic rearrangements that proceed via distinct transition states compared to the 2-allyl regioisomer [1]. The comparative study by Põhako et al. demonstrated that Boc-protected hydrazine starting materials produce dramatically different product distributions: Boc-hydrazine selectively yields 1,1-diallylhydrazine rather than mono-allylhydrazine, while 1,1,2-tri-Boc-hydrazine affords allyl hydrazine in 82% yield . These findings underscore that the specific Boc substitution pattern—not merely the presence of Boc and allyl groups—determines synthetic utility. Substituting the 1-allyl isomer with the 2-allyl isomer or unprotected allylhydrazine would alter the nitrogen nucleophilicity and the steric environment at the reactive center, potentially leading to different product profiles or failed reactions [1].

tert-Butyl 1-allylhydrazinecarboxylate – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 1-Allyl vs. 2-Allyl Boc-Hydrazine in Sigmatropic Rearrangement Reactivity

The N-Boc-N-allylhydrazine scaffold (1-allyl isomer) participates in triflimide-catalyzed [3,3]-sigmatropic rearrangements that proceed at 125 °C, whereas the corresponding 2-allyl regioisomer cannot undergo this transformation because the allyl group is not positioned on the same nitrogen as the departing Boc group [1]. The Thomson group demonstrated that condensation of 1-Boc-1-allylhydrazine with aldehydes affords hydrazones that undergo traceless bond construction to yield 1,1-disubstituted olefins, a transformation that is structurally inaccessible to the 2-allyl isomer [1].

Sigmatropic rearrangement Regioselectivity Hydrazone chemistry

Synthesis Yield Comparison: Optimized 1-Allyl Isomer Preparation vs. Generic Allylhydrazine Routes

A validated synthetic protocol for tert-butyl 1-allylhydrazinecarboxylate achieves 96% isolated yield (8.47 g, 49.2 mmol) from tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate via methylhydrazine-mediated deprotection in THF . In contrast, the Põhako comparative study reports that direct allylation of Boc-hydrazine fails to produce mono-allylhydrazine, instead yielding 1,1-diallyl-2-Boc-hydrazine HBr salt in only 56% yield . The tri-Boc-hydrazine route provides allyl hydrazine in 82% yield but requires additional deprotection steps to access the mono-Boc-mono-allyl species .

Synthetic methodology Yield optimization Process chemistry

Physical Property Differentiation: Density and Predicted pKa Between 1-Allyl and 2-Allyl Regioisomers

The 1-allyl regioisomer exhibits a predicted density of 1.012±0.06 g/cm³ and predicted pKa of 2.81±0.10, while the 2-allyl regioisomer (CAS 192725-90-9) shows a lower predicted density of 0.973±0.06 g/cm³ . This ~4% density difference provides a measurable physicochemical basis for distinguishing the two isomers in quality control settings. Additionally, the target compound shows an Rf value of 0.22 (hexane:EtOAc 4:1) via TLC analysis .

Physicochemical characterization Quality control Chromatographic separation

Protecting Group Strategy Specificity: Boc-Hydrazine Allylation Outcomes Depend on Substitution Pattern

The Põhako comparative study systematically evaluated Boc-protected hydrazine allylation outcomes: Boc-hydrazine (NH₂NHBoc) with allyl bromide under basic conditions produced exclusively 1,1-diallyl-2-Boc-hydrazine (56% yield) with no detectable mono-allyl product; 1,2-bis-Boc-hydrazine gave inconsistent selectivity varying with scale; only 1,1,2-tri-Boc-hydrazine provided selective mono-allylation (82% yield of allyl hydrazine after deprotection) . The target compound, bearing precisely one Boc and one allyl on the same nitrogen, represents a distinct chemotype that cannot be directly accessed through these alternative Boc-hydrazine allylation pathways .

Protecting group strategy Allylation selectivity Hydrazine derivatization

tert-Butyl 1-allylhydrazinecarboxylate – Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 1,1-Disubstituted Olefins via Traceless [3,3]-Sigmatropic Rearrangement

The 1-Boc-1-allyl substitution pattern is structurally required for the triflimide-catalyzed rearrangement of N-Boc-N-allylhydrazones to form 1,1-disubstituted olefins with loss of N₂. As demonstrated by Dittrich and Bracher (Tetrahedron 2015) [1], this methodology operates at 125 °C and tolerates aromatic and aliphatic aldehyde-derived hydrazones. The 2-allyl regioisomer (CAS 192725-90-9) cannot participate in this transformation, making the 1-allyl isomer the mandatory procurement choice for laboratories employing this C–C bond-forming strategy.

Orthogonal Deprotection Strategies in Multi-Step Pharmaceutical Intermediate Synthesis

With a Boc group on the same nitrogen as the allyl substituent, this compound allows sequential deprotection: the Boc group can be removed under acidic conditions (TFA or HCl/dioxane) to expose the mono-allylhydrazine, while the allyl group remains intact for subsequent functionalization. The validated synthesis achieving 96% yield (ChemicalBook [1]) confirms the compound's accessibility at preparative scale (8.47 g demonstrated), supporting its use as a key intermediate in medicinal chemistry programs such as Wee1 inhibitor development referenced in patent WO2017/75629 [2].

Quality Control Verification of Regioisomeric Purity via Density and Chromatographic Analysis

The predicted density difference between the 1-allyl (1.012 g/cm³) and 2-allyl (0.973 g/cm³) isomers [1][2] provides a rapid, non-destructive identity confirmation method. Combined with the reported TLC Rf of 0.22 (hexane:EtOAc 4:1) [1], procurement specifications can include density measurement and TLC co-spotting against an authentic standard to verify the correct regioisomer before committing to costly multi-step syntheses.

Hydrazone Formation for Copper-Catalyzed Halogenation and Domino Reactions

Thomson and coworkers demonstrated that condensation of Boc-protected allylhydrazines with aldehydes yields hydrazones that undergo CuCl₂-mediated chlorination to form benzylic chlorides with concomitant C–C bond formation (J. Am. Chem. Soc., acknowledged in ACS PRF report [1]). The specific 1-Boc-1-allyl architecture is essential for this reactivity, as the Boc group directs the regiochemistry of the initial condensation and the subsequent rearrangement. This application is particularly relevant for diversity-oriented synthesis and natural product analogue generation.

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